molecular formula C12H14O3 B2888199 3-(4-Methoxyphenyl)pent-4-enoic acid CAS No. 207393-03-1

3-(4-Methoxyphenyl)pent-4-enoic acid

Cat. No. B2888199
CAS RN: 207393-03-1
M. Wt: 206.241
InChI Key: UDGQZNQOSUOHQP-UHFFFAOYSA-N
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Description

“3-(4-Methoxyphenyl)pent-4-enoic acid” is a chemical compound with the CAS Number: 207393-03-1 . It has a molecular weight of 206.24 . It is in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The Inchi Code is 1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,13,14) .


Physical And Chemical Properties Analysis

The compound is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Crystallographic and Spectroscopic Analysis : The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, related to 3-(4-Methoxyphenyl)pent-4-enoic acid, has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This study reveals insights into its crystal structure, stabilized through various intramolecular and intermolecular interactions. The methoxy substitution in the molecule plays a crucial role in its stabilization (Venkatesan et al., 2016).

  • Spectroscopic Evaluations and Nonlinear Optical Properties : Research on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid shows that it has an interesting crystal structure with potential nonlinear optical activity. This is due to a small energy gap between the frontier molecular orbitals of the molecule, as revealed through detailed spectroscopic investigations (Tamer et al., 2015).

  • Synthesis and Structural Comparisons : A study on the reaction of 4-methoxyacetophenone under specific conditions produced compounds like 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione. The research provides a comparison of crystal structures and explores intramolecular hydrogen bonding, indicating a di-enol-dione tautomeric form of the molecule (Nye et al., 2013).

  • Bromolactonisation Study : A study on the bromolactonisation of alkenoic acids, including pent-4-enoic acids, explores the yields and conditions for synthesizing bromolactones. This research offers insights into the reactivity of these compounds under specific conditions (He et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Similar compounds such as 4-pentenoic acid have been used to inhibit fatty acid oxidation in rat heart mitochondria .

Mode of Action

A compound with a similar structure, 4-pentenoic acid, has been shown to inhibit fatty acid oxidation in rat heart mitochondria . This suggests that 3-(4-Methoxyphenyl)pent-4-enoic acid might interact with its targets in a similar manner, potentially inhibiting certain metabolic processes.

properties

IUPAC Name

3-(4-methoxyphenyl)pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGQZNQOSUOHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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